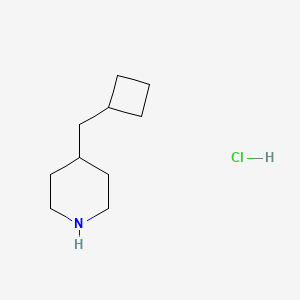

4-(Cyclobutylmethyl)piperidine hydrochloride

Beschreibung

BenchChem offers high-quality 4-(Cyclobutylmethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclobutylmethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(cyclobutylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPTOYIDYHKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclohexylmethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound: Initial research for a comprehensive guide on 4-(cyclobutylmethyl)piperidine hydrochloride did not yield a specific CAS number or sufficient technical data for a thorough analysis. In the spirit of providing a valuable and data-rich resource, this guide focuses on the closely related and well-documented analogue, 4-(Cyclohexylmethyl)piperidine hydrochloride (CAS No: 188844-14-6) . The principles of synthesis, analysis, and application discussed herein are largely translatable to other 4-alkyl-substituted piperidine derivatives.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. This guide provides a detailed technical overview of 4-(cyclohexylmethyl)piperidine hydrochloride, a representative member of the 4-substituted piperidine class of compounds.

This document will delve into the fundamental properties, a robust synthetic route, analytical methodologies for characterization and quality control, and the significant applications of this compound and its analogues in the landscape of modern drug discovery, particularly in the development of therapeutics for neurological disorders and pain management.[2]

Core Properties of 4-(Cyclohexylmethyl)piperidine Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of 4-(cyclohexylmethyl)piperidine enhances its stability and aqueous solubility, making it amenable to biological assays and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 188844-14-6 | [3] |

| Molecular Formula | C₁₂H₂₄ClN | [3] |

| Molecular Weight | 217.78 g/mol | [3][4] |

| IUPAC Name | 4-(cyclohexylmethyl)piperidine;hydrochloride | [3] |

| Appearance | Solid (predicted) | [5] |

| Canonical SMILES | C1CC(CC1)CC2CCNCC2.Cl | [3][4] |

| InChIKey | TVJIBGFMXZEOSF-UHFFFAOYSA-N | [3][4] |

| Parent Compound CID | 98883 (4-(Cyclohexylmethyl)piperidine) | [3] |

Safety and Handling

4-(Cyclohexylmethyl)piperidine hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols: Synthesis and Characterization

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry. One of the most direct and industrially scalable methods is the catalytic hydrogenation of the corresponding substituted pyridine.[6] The following protocol outlines a representative synthesis of 4-(cyclohexylmethyl)piperidine, which is then converted to its hydrochloride salt.

Synthesis of 4-(Cyclohexylmethyl)piperidine

A plausible and efficient route to 4-(cyclohexylmethyl)piperidine is via the catalytic hydrogenation of 4-benzylpyridine to 4-benzylpiperidine, followed by hydrogenation of the benzene ring.[1][7] An alternative, more direct conceptual approach involves the hydrogenation of 4-(cyclohexylmethyl)pyridine.

Reaction Scheme:

Synthetic Workflow Diagram

Step-by-Step Methodology:

-

Hydrogenation of 4-Benzylpyridine: a. To a solution of 4-benzylpyridine (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[8][9] b. The reaction mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker) under a hydrogen atmosphere (typically 50-100 psi). c. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. d. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield crude 4-benzylpiperidine.

-

Hydrogenation of the Benzene Ring: a. The crude 4-benzylpiperidine is dissolved in an appropriate solvent, and a catalyst suitable for aromatic ring hydrogenation, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C), is added.[8] b. The mixture is hydrogenated under high pressure until the aromatic ring is fully saturated. c. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(cyclohexylmethyl)piperidine.

-

Formation of the Hydrochloride Salt: a. The crude 4-(cyclohexylmethyl)piperidine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. b. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. c. The resulting precipitate of 4-(cyclohexylmethyl)piperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized 4-(cyclohexylmethyl)piperidine hydrochloride should be confirmed by a combination of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC): [10]

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or phosphoric acid) and acetonitrile is a good starting point.[10]

-

Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. For more sensitive and universal detection, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended.[11] Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for UV detection.[4][12]

2. Gas Chromatography-Mass Spectrometry (GC-MS): [13]

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is appropriate.

-

Injection: The hydrochloride salt should be neutralized to the free base before injection or analyzed using a method suitable for amine salts.

-

Mass Spectrometry: Electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and piperidine rings. The chemical shifts of the protons adjacent to the nitrogen atom in the piperidine ring will be informative.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, confirming the overall structure.

Analytical Workflow for Characterization

Applications in Drug Discovery and Development

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, with derivatives finding application in a wide range of therapeutic areas. The cyclohexylmethyl substituent imparts lipophilicity, which can influence a molecule's ability to cross the blood-brain barrier and its binding affinity to target proteins.

Central Nervous System (CNS) Disorders: Piperidine derivatives are extensively used in the development of drugs targeting the CNS. The 4-(cyclohexylmethyl)piperidine scaffold can be incorporated into molecules designed to modulate the activity of various receptors and transporters involved in neurotransmission.[5]

Opioid Receptor Modulation: There is significant interest in developing bifunctional ligands that act on both mu (µ) and delta (δ) opioid receptors to achieve potent analgesia with reduced side effects like tolerance and dependence.[2] The 4-substituted piperidine core is a key structural element in many compounds designed to modulate these receptors.[2]

Other Therapeutic Areas: The versatility of the piperidine ring allows for its incorporation into a diverse range of therapeutic agents, including antihistamines, anti-cancer drugs, and anticoagulants.[1][14]

Conclusion

4-(Cyclohexylmethyl)piperidine hydrochloride serves as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis via catalytic hydrogenation is a robust and scalable method. A comprehensive suite of analytical techniques is available for its characterization and quality control. The continued exploration of derivatives of this and related 4-substituted piperidines holds promise for the discovery of new and improved medicines for a variety of diseases.

References

-

PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. U.S. Food and Drug Administration. [Link]

- Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(11), 1453-1466.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2010). Heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine.

- MilliporeSigma.

- Rastegate, D. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.

- PubMed. (2012). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- University of Arizona. (2017). Piperidine-based drug discovery.

- DTIC. (1992). Piperidine Synthesis.

- DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.

- EPA.gov. 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1) Properties.

- ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- CSBJ/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- Jubilant Ingrevia. (2024).

- Springer. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.

-

PrepChem. Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. [Link]

- ODU Digital Commons. (1983).

- ResearchGate. (2020).

- Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.

- PubMed. (2017).

- ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

-

Wikipedia. 4-Benzylpiperidine. [Link]

- Preprints.org. (2026).

-

PubChem. 1-Cyclohexylmethyl-4-methyl-piperidine. [Link]

- Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

- Google Patents. (2015).

- Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- PubMed Central. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity.

Sources

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]

Technical Guide: Synthesis of 4-(Cyclobutylmethyl)piperidine Hydrochloride

Executive Summary

This technical guide details the synthesis of 4-(cyclobutylmethyl)piperidine hydrochloride , a critical pharmacophore often utilized as a steric and lipophilic linker in G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists, Opioid modulators).[1]

The cyclobutane ring offers unique conformational rigidity and metabolic stability compared to its cyclopropyl (too reactive) or cyclopentyl (too flexible) analogs.[1] This guide prioritizes a convergent synthetic strategy designed for scalability and reproducibility, minimizing the risk of cyclobutane ring fragmentation during reduction steps.

Retrosynthetic Analysis & Strategy

To ensure high fidelity and atom economy, we evaluate two primary disconnections. The selection depends on the available starting materials and scale.[1]

-

Route A (Industrial/Process Scale): Aldol-Condensation/Global Reduction. Utilizes cheap 4-picoline and cyclobutanecarboxaldehyde.[1] This route is atom-economical but requires high-pressure hydrogenation equipment.[1]

-

Route B (Medicinal Chemistry Scale): Wittig Olefination. Utilizes N-Boc-4-piperidone.[1] This route offers easier purification and milder conditions but involves higher reagent costs and phosphorus waste.[1]

Strategic Logic Diagram (DOT)

Figure 1: Retrosynthetic disconnection showing the Picoline Route (Left) and Wittig Route (Right).

Protocol A: The Picoline Condensation Route (Preferred for Scale)

This method leverages the acidity of the C4-methyl group on the pyridine ring.[1] It avoids protection/deprotection steps, making it highly efficient.[1]

Phase 1: Condensation to 4-[2-(Cyclobutyl)vinyl]pyridine

Reaction Principle: Perkin-type condensation or Lewis-acid catalyzed aldol condensation followed by dehydration.[1]

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 4-Picoline (4-Methylpyridine) | 1.0 | Nucleophile |

| Cyclobutanecarboxaldehyde | 1.2 | Electrophile |

| Acetic Anhydride | 2.5 | Solvent/Dehydrating Agent |

| Zinc Chloride (ZnCl₂) | 0.1 | Catalyst (Optional) |

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, charge 4-picoline (100 mmol) and cyclobutanecarboxaldehyde (120 mmol).

-

Activation: Add Acetic Anhydride (250 mmol) and catalytic anhydrous ZnCl₂ (10 mmol).

-

Reflux: Heat the mixture to 130°C (oil bath temperature) for 16–24 hours under nitrogen. Note: The reaction color typically deepens to dark brown.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice water (500 mL) and basify to pH 9-10 with 20% NaOH solution.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][7]

-

Purification: The crude alkene is often pure enough for reduction.[1] If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[1]

Phase 2: Global Hydrogenation & Salt Formation

Reaction Principle: Heterogeneous catalytic hydrogenation reducing both the exocyclic alkene and the pyridine ring.[1]

Critical Control Point: Cyclobutane rings can undergo hydrogenolysis (ring-opening) under vigorous conditions.[1] Platinum Oxide (Adams' Catalyst) in acidic media is preferred over Palladium for reducing pyridines at lower temperatures, preserving the cyclobutane.[1]

| Reagent | Amount | Role |

| Alkene Intermediate | 1.0 equiv | Substrate |

| PtO₂ (Adams' Catalyst) | 5 wt% | Catalyst |

| Acetic Acid (Glacial) | Solvent | Solvent/Proton Source |

| H₂ Gas | 50 psi | Reductant |

Step-by-Step Methodology:

-

Loading: Dissolve the vinyl pyridine intermediate in glacial acetic acid (0.5 M concentration). Add PtO₂ (5 wt% relative to substrate).[1]

-

Hydrogenation: Place in a Parr shaker or autoclave. Purge with N₂ (3x), then fill with H₂ to 50 psi (3.5 bar).

-

Reaction: Shake/stir at Room Temperature for 12–18 hours.

-

Caution: Do not heat >50°C to avoid cyclobutane ring opening.[1]

-

-

Filtration: Filter the catalyst through a pad of Celite. Rinse with methanol.[1]

-

Isolation: Concentrate the filtrate to remove acetic acid (azeotrope with toluene if needed).[1]

-

Salt Formation: Dissolve the residue in diethyl ether or EtOH. Add 2.0 M HCl in diethyl ether dropwise at 0°C.

-

Crystallization: The white precipitate is 4-(cyclobutylmethyl)piperidine hydrochloride.[1] Filter and dry under vacuum.[1][8]

Protocol B: The Wittig Route (Preferred for Lab Scale/High Purity)

If high-pressure hydrogenation equipment is unavailable, or if the pyridine reduction yields are inconsistent, the Wittig route using N-Boc-4-piperidone is the authoritative alternative.[1]

Workflow Diagram (DOT)

Figure 2: Sequential workflow for the N-Boc-protected route.

Key Methodology:

-

Ylide Formation: Suspend (cyclobutylmethyl)triphenylphosphonium bromide (1.1 equiv) in dry THF. Cool to -78°C. Add NaHMDS (1.1 equiv). Stir 1h (turns orange/yellow).

-

Addition: Add N-Boc-4-piperidone (1.0 equiv) in THF. Warm to RT overnight.

-

Reduction: The resulting exocyclic alkene is reduced using 10% Pd/C under a simple H₂ balloon (1 atm) in MeOH.

-

Note: Unlike the pyridine ring, this isolated alkene reduces easily without high pressure, minimizing ring-opening risks.[1]

-

-

Deprotection: Treat the N-Boc alkane with 4M HCl in Dioxane for 2 hours. Evaporate to obtain the salt.[1]

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, D₂O) - Expected Signals

-

Piperidine Ring:

-

Linker (Methylene):

- 1.5–1.6 ppm (d or m, 2H, -CH₂- between rings).[1]

-

Cyclobutane Ring:

Mass Spectrometry (ESI+)[1]

-

Target Mass: Calculate based on Free Base (

). -

Expected [M+H]+: m/z 154.16.

Safety & Handling

-

Hydrogenation: The reduction of pyridine (Method A) requires pressurized hydrogen.[1][9] Ensure autoclave is grounded and located in a blast-proof area.[1] PtO₂ is pyrophoric; keep wet with water/solvent before adding to the reaction.[1]

-

Pyridine Derivatives: 4-Picoline is noxious and toxic.[1] Handle in a fume hood.

-

Cyclobutane Ring Strain: While stable chemically, avoid extreme temperatures (>200°C) which could induce thermal ring opening.

References

-

General Pyridine Hydrogenation: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier.[1]

-

Synthesis of 4-Substituted Piperidines: Reddy, M. S., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. [1]

-

Wittig Reaction on Piperidones: Hodgson, D. M., et al. (2015).[1] "Practical Synthesis of 4-Alkylidenepiperidines." Organic Syntheses. [1]

-

Cyclobutane Stability in Synthesis: Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. [1]

-

Industrial Preparation of Piperidines: Patent WO2008076953A1.[1] "Synthesis of substituted piperidines as modulators of chemokine receptors." (Demonstrates general alkylation/reduction strategies).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Solubility Profile of 4-(Cyclobutylmethyl)piperidine Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-(Cyclobutylmethyl)piperidine hydrochloride, a substituted piperidine derivative, presents a physicochemical profile that requires a thorough understanding for effective formulation and development. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this technical guide provides a comprehensive framework based on first principles of organic and medicinal chemistry. We will explore the predicted solubility characteristics across a range of solvent systems, discuss the critical factors influencing its dissolution, and provide detailed, field-proven experimental protocols for its precise quantitative determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges of formulation with a robust, scientifically-grounded approach.

Introduction: The Significance of a Piperidine Hydrochloride Moiety

The 4-(Cyclobutylmethyl)piperidine hydrochloride structure combines several key features that dictate its behavior in solution. The core is a piperidine ring, a saturated heterocycle whose nitrogen atom is basic. This basicity is leveraged by forming a hydrochloride salt, a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1][2][3] The presence of the nonpolar cyclobutylmethyl group, however, introduces a significant hydrophobic character. The interplay between the hydrophilic piperidinium chloride moiety and the lipophilic alkyl substituent is the central factor governing the compound's solubility profile.

A comprehensive understanding of this profile is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, intravenous solutions, or reaction media for further synthesis.[4]

-

Bioavailability Prediction: Aqueous solubility is a prerequisite for absorption in the gastrointestinal tract, directly impacting the in-vivo performance of orally administered drugs.[3]

-

Process Chemistry: Ensuring efficient purification, crystallization, and handling during manufacturing.

Predicted Physicochemical Profile & Qualitative Solubility

While specific experimental data for 4-(Cyclobutylmethyl)piperidine hydrochloride is scarce, we can infer a reliable qualitative profile based on its structural components and the behavior of analogous amine salts.[2][5]

-

Polarity: As an amine salt, the compound is ionic and therefore highly polar. This polarity is the primary driver for its solubility in polar solvents.[1]

-

pKa: The conjugate acid of the piperidine nitrogen is expected to have a pKa in the range of 10-11, similar to other piperidine derivatives. This means it will be predominantly in its protonated, charged (and thus more water-soluble) form in acidic to neutral solutions.

-

LogP (Octanol-Water Partition Coefficient): The cyclobutylmethyl group increases the lipophilicity compared to unsubstituted piperidine hydrochloride. This suggests that while water solubility is enhanced by the salt form, the free base will be significantly less soluble in water and more soluble in non-polar organic solvents.

Based on these principles, a predicted qualitative solubility profile is presented below.

Table 1: Predicted Qualitative Solubility of 4-(Cyclobutylmethyl)piperidine hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the ability of the piperidinium ion to hydrogen-bond favors dissolution in protic solvents.[1][6] Solubility is expected to decrease with decreasing solvent polarity (e.g., higher in methanol than in propanol). |

| Polar Aprotic | DMSO, Acetonitrile, DMF | Moderate to Low | While these solvents have high dielectric constants that can solvate ions, the lack of hydrogen bond donation makes them generally less effective for dissolving amine salts compared to protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The high polarity and ionic character of the salt are incompatible with non-polar solvents. "Like dissolves like" is the governing principle here.[2][7] |

Critical Factors Influencing Solubility

The solubility of 4-(Cyclobutylmethyl)piperidine hydrochloride is not a static value but is highly dependent on environmental conditions. Control and understanding of these factors are essential for reproducible results.

The Dominant Effect of pH

For an ionizable compound like this, pH is the most critical factor influencing aqueous solubility. The equilibrium between the charged, water-soluble piperidinium form and the neutral, less-soluble free base form is dictated by the pH of the medium.

Caption: Influence of pH on the ionization state and solubility.

At pH values significantly below the pKa of the parent amine, the compound will exist almost entirely as the protonated, soluble hydrochloride salt. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral free base, which is substantially less water-soluble and may precipitate out of solution.[8][9] Therefore, any reported aqueous solubility value must be accompanied by the pH at which it was measured.

Temperature

For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be determined empirically, as the magnitude of the effect can vary. For certain salts, a decrease in solubility with temperature is possible, although less common. When establishing a solubility curve, it is crucial to allow the system to reach thermal equilibrium at each measured temperature.

Experimental Protocols for Quantitative Solubility Determination

To move from qualitative predictions to actionable quantitative data, rigorous experimental determination is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10] Below are two validated protocols using this method, with different analytical finishes.

Caption: General workflow for equilibrium solubility determination.

Protocol 1: Gravimetric Analysis

Gravimetric analysis is a fundamental and highly accurate method that relies on the direct measurement of mass.[11][12] It is particularly useful when the compound lacks a strong UV chromophore or when a high-precision reference method is needed.

Methodology:

-

Preparation: Add an excess amount of 4-(Cyclobutylmethyl)piperidine hydrochloride to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[4]

-

Equilibration: Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-

Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully pipette a precise volume of the supernatant (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in the dish to dryness. This can be done on a hot plate at low heat or in a vacuum oven to avoid decomposition.

-

Drying & Weighing: Place the evaporating dish in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[3] Cool the dish in a desiccator before each weighing to prevent atmospheric moisture absorption.

-

Calculation:

-

Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL)

-

Protocol 2: UV-Vis Spectroscopic Analysis

This method is faster than gravimetric analysis and is suitable for higher throughput screening, provided the compound has a distinct UV-Visible absorbance profile.[13][14][15]

Methodology:

-

Calibration Curve Construction:

-

Prepare a stock solution of the compound in the chosen solvent at a known high concentration.

-

Create a series of dilutions from the stock solution to generate at least five standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.99 is required for a valid calibration.

-

-

Saturated Sample Preparation: Prepare and equilibrate the saturated solution as described in steps 1 and 2 of the Gravimetric Analysis protocol.

-

Filtration & Dilution: After equilibration, filter the supernatant through a 0.45 µm PTFE syringe filter to remove all particulate matter.[13] Dilute the clear filtrate with a known factor to bring its concentration within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted filtrate at λ_max.

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Solubility (mg/mL) = Calculated concentration (mg/mL) * Dilution factor

-

Data Presentation & Interpretation

All quantitative solubility data should be presented clearly, specifying the solvent, temperature, and (for aqueous solutions) pH.

Table 2: Example Quantitative Solubility Data Summary

| Solvent | Temperature (°C) | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Deionized Water | 25 | 5.5 | Experimental Value | Calculated Value | Gravimetric |

| 0.1 M HCl | 25 | 1.0 | Experimental Value | Calculated Value | UV-Vis |

| PBS | 37 | 7.4 | Experimental Value | Calculated Value | UV-Vis |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Gravimetric |

| Toluene | 25 | N/A | Experimental Value | Calculated Value | Gravimetric |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-(Cyclobutylmethyl)piperidine hydrochloride was not found, general precautions for piperidine hydrochlorides should be followed. These compounds are typically handled as irritants.[16][17]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust.[18] Handle in a well-ventilated area or a chemical fume hood.

-

Exposure: May cause skin and serious eye irritation.[16] In case of contact, rinse the affected area thoroughly with water.

-

Toxicity: Piperidine hydrochlorides can be toxic if swallowed.[19]

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

4-(Cyclobutylmethyl)piperidine hydrochloride is predicted to be a polar, ionic compound with high to moderate solubility in polar protic solvents like water and alcohols, and poor solubility in non-polar organic solvents. Its aqueous solubility is critically dependent on pH, with significantly higher solubility in acidic conditions. This guide provides both a theoretical framework for understanding these properties and two robust, validated experimental protocols—Gravimetric and UV-Vis Spectroscopic analysis—to enable researchers to determine precise, quantitative solubility data. This information is fundamental for advancing the development of any formulation or process involving this compound.

References

- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i..

- Gravimetric Analysis - Solubility of Things. (n.d.).

-

Alsenz, J., & Kansy, M. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]

-

Penzkofer, A., & Zirak, P. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

- Determination of Solubility by Gravimetric Method. (n.d.).

- Organic Chemistry II. (n.d.).

-

Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). [Link]

- Technical Support Center: Enhancing the Solubility of Piperidine Intermedi

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Singhvi, G., et al. (n.d.).

- Rao, G. V., et al. (2018, June 30).

-

Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). [Link]

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (n.d.).

-

4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). PubChem. [Link]

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).

-

Are amines soluble in organic solvents? - Quora. (2018, March 30). [Link]

- Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PMC.

- 4 - Safety D

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).

- EXPERIMENT 2 DETERMIN

-

Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021, March 3). ACS Omega. [Link]

- EXPERIMENT 1 DETERMIN

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.

-

Principle and Steps Involved in Gravimetric Analysis - Pharmaguideline. (n.d.). [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. (n.d.). EPA.

- solubility experimental methods.pptx. (n.d.).

- Chapter 12 Gravimetric Methods of Analysis. (n.d.).

- Method for determining solubility of a chemical compound. (n.d.).

- Safety D

- SAFETY D

- Piperidine - SAFETY D

- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents - Benchchem. (n.d.).

- Piperidine Biotech grade solvent, = 99.5 110-89-4. (n.d.).

- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences.

Sources

- 1. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scirp.org [scirp.org]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. peptide.com [peptide.com]

- 19. fishersci.com [fishersci.com]

Technical Guide: Biological Activity & Medicinal Chemistry of 4-(Cyclobutylmethyl)piperidine Derivatives

Executive Summary

The 4-(cyclobutylmethyl)piperidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands. As a structural motif, it serves as a bioisostere for 4-isobutyl or 4-cyclohexylmethyl piperidines, offering a unique balance of lipophilicity (

This guide analyzes the biological potential of this scaffold, specifically focusing on its application in Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor (

Structural Rationale & Medicinal Chemistry[2][3][4][5][6][7][8]

The "Escape from Flatland"

In drug design, increasing the fraction of

Bioisosteric Analysis

The 4-(cyclobutylmethyl) moiety is often deployed to optimize hydrophobic interactions within a receptor binding pocket.

| Feature | Isobutyl (Open Chain) | Cyclobutylmethyl (Ring) | Cyclohexylmethyl (Ring) |

| Rotatable Bonds | High (Entropic penalty upon binding) | Low (Pre-organized) | Low |

| Steric Bulk | Medium | Medium-High | High (Often clashes) |

| Metabolic Liability | High (Terminal methyl oxidation) | Reduced (Ring strain protects) | Medium |

| Lipophilicity | High | Optimal | Very High |

SAR Visualization

The following diagram illustrates the decision logic for selecting the 4-(cyclobutylmethyl)piperidine scaffold during Lead Optimization.

Figure 1: SAR decision tree illustrating the bioisosteric utility of the cyclobutylmethyl group in optimizing piperidine-based hits.

Primary Biological Targets

Derivatives of 4-(cyclobutylmethyl)piperidine have demonstrated significant activity in two primary areas:

Histamine H3 Receptor (H3R) Antagonism

The H3R is a presynaptic autoreceptor in the CNS.[2][3] Antagonists enhance the release of histamine, acetylcholine, and dopamine, making them attractive for treating cognitive deficits (Alzheimer’s, ADHD) and narcolepsy.

-

Binding Mode: The basic nitrogen of the piperidine forms a salt bridge with Asp3.32 (Asp114) in the H3R. The 4-(cyclobutylmethyl) group extends into a distinct hydrophobic pocket, often providing selectivity over H4R.

-

Reference: Analogous to the Pitolisant scaffold, where lipophilic tails are critical for potency.

Sigma-1 Receptor ( R) Modulation

Recent studies indicate that N-substituted piperidines with bulky 4-position substituents act as dual H3R/

-

Therapeutic Utility: Neuropathic pain and neuroprotection. The hydrophobic cyclobutyl group facilitates penetration into the ER membrane where

R resides.

Synthetic Protocols

To generate the core scaffold 4-(cyclobutylmethyl)piperidine (Compound 3) , a robust route utilizing Wittig olefination followed by hydrogenation is recommended. This avoids the harsh conditions of direct alkylation.

Synthesis Workflow

Figure 2: Synthetic route for the construction of the 4-(cyclobutylmethyl)piperidine core.

Step-by-Step Methodology

Step 1: Wittig Olefination

-

Reagents: Cyclobutyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), N-Boc-4-piperidinecarboxaldehyde (1.0 eq).

-

Protocol:

-

Suspend phosphonium salt in anhydrous THF under

at 0°C. -

Add KOtBu portion-wise; stir for 1 hour (solution turns orange/yellow).

-

Add aldehyde dropwise. Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 2: Hydrogenation

-

Reagents: Alkene intermediate, 10% Pd/C (10 wt%), Methanol (

). -

Protocol:

-

Dissolve intermediate in

. Add Pd/C catalyst carefully. -

Stir under

atmosphere (balloon pressure or 1 atm) for 4–6 hours. Note: Monitor closely to avoid reducing the cyclobutyl ring, though it is generally stable under standard Pd/C conditions. -

Workup: Filter through Celite. Concentrate in vacuo.

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Stir N-Boc intermediate in HCl/Dioxane for 2 hours. Concentrate to yield the hydrochloride salt.

In Vitro Pharmacology Protocols

To validate the biological activity of derivatives based on this scaffold, the following assay cascade is standard.

Histamine H3 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (

-

Source: Human recombinant H3R expressed in CHO-K1 cells.

-

Radioligand:

-N- -

Protocol:

-

Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Incubate membranes (20

g protein) with radioligand (1 nM) and test compound (10 concentrations) for 60 min at 25°C. -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

-

Functional cAMP Assay (Gi/o Coupling)

Objective: Confirm antagonistic activity (H3R is

-

System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

-

Protocol:

-

Stimulate cells with Forskolin (10

M) to elevate cAMP. -

Add H3R Agonist (R)-(-)-

-methylhistamine ( -

Add Test Compound .

-

Readout: An increase in cAMP signal (reversal of agonist effect) indicates antagonism.

-

Data Presentation Template

| Compound ID | R-Group (N-Subst) | H3R | H3R Functional | Selectivity (H3/ | |

| Standard | Pitolisant | 0.5 | 1.2 | >1000 | >2000x |

| Analog 1 | 3-piperidinyl-propyl | TBD | TBD | TBD | -- |

| Analog 2 | 4-chlorobenzyl | TBD | TBD | TBD | -- |

References

-

Hauck, C., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[4]

-

Context: Establishes the piperidine core as a critical element for dual H3/Sigma-1 activity.[1]

-

-

Lazewska, D., et al. (2018). Piperidine-based histamine H3 receptor antagonists.[1][5] Expert Opinion on Therapeutic Patents.

- Context: Comprehensive review of piperidine scaffolds in H3R antagonist design.

-

BenchChem Technical Review. (2025). The Multifaceted Biological Activities of Piperidine Derivatives.[6][7]

-

Vollinga, R.C., et al. (1994).[4] A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.[4] Journal of Medicinal Chemistry.[4]

- Context: Early foundational work establishing the 4-substituted methyl-piperidine pharmacophore.

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]

- 4. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Pharmacodynamics of Piperidine Scaffolds: From Ionic Locks to Dual-Site Inhibition

Executive Summary

The piperidine ring (azacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems not merely from its structural rigidity, but from its specific physicochemical properties: a pKa of approximately 11.2, ensuring it exists predominantly as a protonated cation at physiological pH (7.4), and its ability to adopt a stable chair conformation that minimizes steric strain while projecting substituents into defined vectors.

This technical guide dissects the mechanism of action (MoA) of piperidine-based compounds across three distinct therapeutic classes: G-Protein Coupled Receptor (GPCR) modulators, enzyme inhibitors, and neurotransmitter transporter blockers. By analyzing the structural biology of Fentanyl , Donepezil , and Methylphenidate , we illustrate how a single pharmacophore adapts to diverse binding pockets through conserved ionic interactions and hydrophobic scaffolding.

Part 1: The GPCR Ionic Lock – Piperidine in Opioid Agonism

Structural Basis of Interaction

In the 4-anilidopiperidine class of opioids (e.g., fentanyl, sufentanil), the piperidine nitrogen is the critical anchor. Upon protonation, this nitrogen forms a salt bridge with a conserved aspartate residue in the transmembrane (TM) region of the Mu-Opioid Receptor (MOR).[1]

-

Target: Mu-Opioid Receptor (MOR), a Class A GPCR.[2]

-

Key Residue: Asp147 (also denoted as Asp3.32 in Ballesteros-Weinstein numbering).[3]

-

Mechanism: The protonated amine of the piperidine ring forms a charge-charge interaction (salt bridge) with the carboxylate side chain of Asp147. This "ionic lock" stabilizes the receptor in an active conformation, facilitating G-protein coupling. Unlike morphine, which binds superficially, the lipophilic N-phenethyl group of fentanyl allows the molecule to penetrate deeper into the binding pocket, engaging hydrophobic residues (e.g., Met151, Trp293) via van der Waals forces.

Comparative Potency Data

The potency of piperidine opioids correlates directly with the stability of this ionic lock and the complementary hydrophobic fits.

| Compound | Structure Class | Ki (nM) at MOR | Potency Factor (vs Morphine) | Key Structural Feature |

| Sufentanil | 4-anilidopiperidine | 0.14 | ~500-1000x | Thienyl ethyl group enhances lipophilicity/binding depth. |

| Fentanyl | 4-anilidopiperidine | 1.35 | ~50-100x | N-phenethyl group maximizes hydrophobic contact. |

| Morphine | Morphinan | ~1-100* | 1x | Rigid pentacyclic structure; shallow binding. |

| Pethidine | 4-phenylpiperidine | ~500 | 0.1x | Lacks the N-phenethyl extension; weaker hydrophobic anchor. |

*Note: Morphine Ki varies by assay conditions but is consistently orders of magnitude higher than sufentanil.

Visualization: Fentanyl-MOR Binding Topology

Figure 1: Schematic of the "Ionic Lock" mechanism between Fentanyl and the Mu-Opioid Receptor.

Part 2: Dual-Site Inhibition – Piperidine in Alzheimer’s Therapy

Structural Basis of Interaction

Acetylcholinesterase (AChE) features a deep, narrow gorge (approx. 20 Å deep) lined with aromatic residues. Donepezil is a unique piperidine-based inhibitor designed to span the entire length of this gorge, acting as a "molecular dumbbell."

-

Target: Acetylcholinesterase (AChE).[4]

-

Mechanism:

-

Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates to the bottom of the gorge. The charged nitrogen interacts with the indole ring of Trp86 via cation-π interactions (rather than a simple salt bridge).

-

Peripheral Anionic Site (PAS): The dimethoxyindanone moiety binds at the gorge entrance, stacking against Trp286 .

-

The Linker: The piperidine ring acts as the rigid spacer ensuring simultaneous occupancy of both sites.

-

This dual binding mode explains Donepezil's high potency and high selectivity for AChE over Butyrylcholinesterase (BuChE).

Visualization: Donepezil Dual-Binding Mode

Figure 2: The "Molecular Dumbbell" mechanism of Donepezil spanning the AChE gorge.

Part 3: Experimental Protocol – Validating the Mechanism

To confirm the mechanism of action for a novel piperidine derivative, researchers must validate affinity (Ki) and binding mode. The Radioligand Binding Assay is the gold standard for this purpose.[5]

Protocol: Membrane Radioligand Competition Assay

Objective: Determine the binding affinity (Ki) of a piperidine compound for the Mu-Opioid Receptor.

-

Membrane Preparation:

-

Transfect CHO or HEK293 cells with human MOR cDNA.

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins to isolate membrane fractions.

-

-

Assay Setup:

-

Total Binding: Incubate membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., [3H]-DAMGO or [3H]-Fentanyl, typically at Kd concentration ~1 nM).

-

Non-Specific Binding (NSB): Include excess unlabeled Naloxone (10 µM) in control wells.

-

Competition: Add increasing concentrations of the test piperidine compound (10^-10 M to 10^-5 M).

-

-

Incubation:

-

Incubate for 60-90 minutes at 25°C to reach equilibrium. Note: Lipophilic piperidines require longer equilibration times.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash 3x with ice-cold buffer to remove unbound ligand.

-

-

Quantification:

-

Add liquid scintillant and count radioactivity (CPM).

-

Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

-

Visualization: Assay Workflow

Figure 3: Step-by-step workflow for determining Ki values in a competitive radioligand binding assay.

References

-

Volpe, D. A., et al. (2011).[6] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.[6] Link

-

Vo, Q. N., et al. (2021). How μ-opioid receptor recognizes fentanyl. Nature Communications. Link

-

Cheung, J., et al. (2012).[7] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

-

Koehl, A., et al. (2018). Structure-based discovery of new µ-opioid receptor agonists. Nature. Link

-

Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulants. BMC Pharmacology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. How μ-opioid receptor recognizes fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goodrx.com [goodrx.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

4-(Cyclobutylmethyl)piperidine hydrochloride as a building block in medicinal chemistry

The following technical guide is structured as an advanced monograph for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structural rationale, and experimental rigor.[1]

Advanced Building Block for Sp³-Rich Lead Optimization

Part 1: Executive Technical Overview

In the modern "Escape from Flatland" era of drug discovery, increasing fraction sp³ (Fsp³) is a validated strategy to improve solubility and reduce promiscuous binding.[1] 4-(Cyclobutylmethyl)piperidine hydrochloride represents a strategic building block that offers a unique balance of steric bulk and metabolic stability.

Unlike the ubiquitous N-cyclobutylmethyl moiety found in opioids (e.g., Butorphanol, Nalbuphine), this building block presents the cyclobutyl group C-linked at the 4-position.[1] This leaves the piperidine nitrogen free for diversification, allowing the cyclobutyl motif to serve as a lipophilic anchor in the "tail" region of GPCR ligands (e.g., Histamine H3, Dopamine D3) or as a space-filling hydrophobic probe in enzyme active sites.[1]

Core Specifications

| Parameter | Technical Detail |

| Chemical Name | 4-(Cyclobutylmethyl)piperidine hydrochloride |

| CAS Number | 1803571-12-1 |

| Molecular Formula | C₁₀H₁₉N[2][3] · HCl |

| Molecular Weight | 189.73 g/mol (Salt); 153.27 g/mol (Free Base) |

| Structural Class | 4-Substituted Piperidine; Cyclobutane Derivative |

| Key Property | High Lipophilic Efficiency (LipE) potential; Metabolic blocking |

Part 2: Medicinal Chemistry Rationale (The "Why")

The utility of 4-(cyclobutylmethyl)piperidine stems from three specific structural advantages over traditional alkyl chains (n-butyl, isobutyl) or larger rings (cyclohexyl).

1. The "Goldilocks" Steric Profile

The cyclobutyl group occupies a volume intermediate between an isopropyl group and a cyclohexyl ring.[1]

-

Vs. Isobutyl: The cyclobutyl ring is conformationally restricted, reducing the entropic penalty upon binding.[1]

-

Vs. Cyclohexyl: It is significantly smaller and less prone to "grease ball" non-specific binding, while maintaining the hydrophobic contact points required for deep pockets.[1]

2. Metabolic Stability & Puckering

Cyclobutane is not planar; it exists in a "puckered" conformation (butterfly angle ~25°).[1] This geometry, combined with the ring strain, often alters the metabolic trajectory compared to open-chain alkyls.[1] The C-linked methylene bridge (-CH2-) prevents direct oxidation of the ring while extending the reach of the lipophilic group.

3. Vector Reorientation

By moving the cyclobutylmethyl group from the Nitrogen (classic opioid position) to Carbon-4, the vector of the hydrophobic bulk is shifted by approximately 4-5 Å.[1] This allows for the exploration of orthogonal binding pockets in receptors where the N-substituent is already defined or must be small (e.g., Methyl).[1]

Figure 1: Pharmacological rationale for the C-linked cyclobutyl scaffold.

Part 3: Synthesis & Experimental Protocols

While this building block is available commercially, custom synthesis is often required for stable isotope labeling or derivative generation.[1] The most robust, self-validating route utilizes a Wittig Olefination followed by Hydrogenation .[1] This avoids the harsh conditions of pyridine reductions and allows for easy scale-up.[1]

Synthetic Pathway: The "Wittig-Hydrogenation" Route

-

Precursor: N-Boc-4-piperidone (Commercially available).

-

Reagent: (Cyclobutylmethyl)triphenylphosphonium bromide.[1]

-

Intermediate: tert-Butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate.

Figure 2: Validated synthetic workflow for CAS 1803571-12-1.

Detailed Experimental Protocol

Step 1: Preparation of the Exocyclic Alkene

-

Reagents: (Cyclobutylmethyl)triphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), N-Boc-4-piperidone (1.0 eq), Dry THF.[1]

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under N₂ at 0°C.

-

Add KOtBu portion-wise.[1] The solution will turn bright orange/yellow (ylide formation). Stir for 45 mins.

-

Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is the alkene tert-butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate.

-

Step 2: Hydrogenation (The Critical Step)

-

Rationale: The exocyclic double bond is sterically accessible but requires sufficient pressure to ensure full reduction without opening the cyclobutane ring (which can occur with PtO₂ or harsh conditions).[1]

-

Protocol:

-

Dissolve the alkene in MeOH (0.1 M).

-

Add 10 wt% Pd/C (dry basis).

-

Hydrogenate at 30-50 psi (Parr shaker) for 4-6 hours. Note: Monitor by LCMS to ensure no ring-opening of the cyclobutyl group.

-

Filter through Celite to remove catalyst. Concentrate to yield tert-butyl 4-(cyclobutylmethyl)piperidine-1-carboxylate.[6]

-

Step 3: HCl Salt Formation

-

Protocol:

Part 4: Applications in Drug Discovery

1. Histamine H3 Receptor Antagonists

The H3 receptor pharmacophore typically requires a basic amine (piperidine) connected to a lipophilic tail.[1] The 4-(cyclobutylmethyl) group serves as an ideal "tail" replacement for the classic 4-propyl or 4-cyclohexyl groups found in early H3 ligands (e.g., Ciproxifan analogs). The cyclobutyl group provides metabolic protection against ω-oxidation.

2. Antibacterial Agents (Lincomycin Derivatives)

Patents (e.g., US 7,361,743) highlight the use of 4-substituted piperidines in modifying the C-7 position of Lincomycin.[1] The introduction of the cyclobutylmethyl group can enhance membrane permeability (permeation of the bacterial cell wall) due to increased lipophilicity without excessive molecular weight penalty.[1]

3. Opioid Receptor Modulators

While N-cyclobutylmethyl is standard, C-substituted piperidines are emerging in the design of "biased" opioid ligands.[1] Using the 4-(cyclobutylmethyl)piperidine core allows the nitrogen to be substituted with polar groups (e.g., amide linkers) to modulate CNS penetration vs. peripheral restriction.

Part 5: Safety & Handling

-

Physical State: White to off-white hygroscopic solid.

-

Storage: Desiccate at 4°C. Hygroscopic nature of the HCl salt requires protection from moisture.[1]

-

Hazards: Irritant (Skin/Eye/Respiratory).[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Solubility: Highly soluble in water, MeOH, DMSO.[1] Insoluble in Et₂O, Hexanes.[1]

References

-

CymitQuimica. 4-(Cyclobutylmethyl)piperidine hydrochloride Product Page. (CAS 1803571-12-1).[4] Retrieved from [1]

-

Gordeev, M. F., et al. (2008).[1] Lincomycin derivatives possessing antibacterial activity. U.S. Patent No.[7][8] 7,361,743.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

- Vertex AI Search.Synthesis and Properties of Cyclobutylmethyl Derivatives. (2026).

-

PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride (Analog Reference).[1] CID 85723303. Retrieved from (Cited for structural comparison of 4-alkyl piperidine salts).[1]

Sources

- 1. youtube.com [youtube.com]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 4. 4-(Cyclobutylmethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

Discovery and history of substituted piperidines in drug discovery

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperidines

For researchers, scientists, and drug development professionals, the six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous and indispensable scaffold.[1][2] Its prevalence in a vast array of pharmaceuticals stems from its ability to impart favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[3][4] This technical guide delves into the rich history of substituted piperidines, from their natural origins to their central role in modern medicinal chemistry, providing insights into their synthesis, structure-activity relationships, and therapeutic applications.

The Piperidine Moiety: A Privileged Structure in Nature and Medicine

The piperidine ring is a fundamental structural motif found in numerous natural alkaloids, many of which possess significant biological activity.[5] Piperine, the compound responsible for the pungency of black pepper, is a well-known example and was first isolated in 1819.[5][6] The discovery and study of these natural products laid the groundwork for understanding the pharmacological potential of the piperidine scaffold.

The true value of the piperidine ring in drug discovery lies in its remarkable versatility. It can serve as a rigid scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets.[7][8] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by the presence of substituents.[3][4] This ability to fine-tune the physicochemical properties of a molecule is a key reason why piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antipsychotics, analgesics, and therapies for Alzheimer's disease.[2][5]

A Journey Through Time: The Discovery and Evolution of Substituted Piperidines

The history of piperidine itself dates back to 1850, when it was first reported by the Scottish chemist Thomas Anderson.[6][9] He, along with French chemist Auguste Cahours who independently named it in 1852, obtained piperidine by reacting piperine with nitric acid.[6] The industrial production of piperidine is achieved through the hydrogenation of pyridine.[6][9]

The journey from the simple piperidine molecule to the complex substituted derivatives used in modern medicine has been driven by the continuous evolution of synthetic organic chemistry. Early methods for creating substituted piperidines often involved multi-step, low-yielding processes. However, the development of new synthetic strategies has revolutionized the field.

Key Historical Milestones in Synthesis:

-

Hydrogenation of Pyridines: One of the most fundamental and widely used methods for accessing the piperidine core is the hydrogenation of substituted pyridines.[1][2] This approach allows for the stereoselective synthesis of cis-piperidines.[7]

-

Dieckmann Condensation: This intramolecular condensation reaction of diesters has been a classical approach for the synthesis of 4-piperidones, which are valuable intermediates for further functionalization.[10]

-

Modern Catalytic Methods: The advent of transition metal catalysis has provided chemists with powerful tools for the efficient and selective synthesis of highly substituted piperidines.[11][12] These methods include domino reactions, which allow for the formation of multiple bonds in a single step, and C-H activation strategies that enable the direct functionalization of the piperidine ring.[13][14]

The Chemist's Toolkit: Modern Synthetic Strategies for Substituted Piperidines

The contemporary drug discovery landscape demands efficient and versatile methods for the synthesis of diverse libraries of compounds. The development of novel synthetic routes to substituted piperidines remains an active area of research.

Hydrogenation of Pyridine Derivatives

The reduction of pyridines remains a cornerstone of piperidine synthesis. Modern advancements have focused on developing catalysts that offer high stereoselectivity and functional group tolerance.

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol describes a general procedure for the rhodium-catalyzed hydrogenation of a substituted pyridine to yield a cis-piperidine derivative.

-

Preparation: In a glovebox, a pressure-resistant glass tube is charged with the substituted pyridine (1.0 mmol), [Rh(COD)Cl]2 (0.025 mmol), and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol) in degassed methanol (5 mL).

-

Reaction Setup: The tube is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (3 cycles of pressurizing to 10 atm and venting). The reaction is then stirred under a hydrogen atmosphere (50 atm) at 50 °C for 24 hours.

-

Workup: After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cis-piperidine derivative.

-

Characterization: The product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Diagram: General Workflow for Pyridine Hydrogenation

Caption: A streamlined workflow for the synthesis of cis-piperidines via catalytic hydrogenation.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of control over stereochemistry. These reactions can be catalyzed by metals or proceed through radical-mediated pathways.[1]

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of highly functionalized piperidines.[11]

Structure-Activity Relationships (SAR) and Pharmacological Significance

The strategic placement of substituents on the piperidine ring is crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.[3][15] The introduction of chiral centers can significantly impact a molecule's ability to bind to its target protein.[15]

Table 1: Impact of Piperidine Substitution on Biological Activity

| Drug/Compound | Therapeutic Area | Role of Substituted Piperidine | Key Interactions |

| Donepezil | Alzheimer's Disease | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[5] | Interacts with key amino acid residues like Trp84 and Phe330.[5] |

| Risperidone | Antipsychotic | The piperidine moiety is crucial for binding to dopamine D2 and serotonin 5-HT2A receptors. | Forms hydrogen bonds and hydrophobic interactions within the receptor binding pockets. |

| Crizotinib | Anticancer | The piperidine fragment contributes to the desired pharmacological properties, although it may not directly bind to the active site of the ALK/ROS1 kinase.[5] | Influences overall molecular conformation and physicochemical properties.[5] |

| Fentanyl | Analgesic | The 4-anilidopiperidine core is essential for potent opioid receptor agonism. | The protonated nitrogen forms a key ionic interaction with an aspartate residue in the mu-opioid receptor. |

Diagram: Simplified Signaling Pathway Inhibition by a Piperidine-Containing Drug

Caption: A piperidine-based inhibitor blocking a key kinase in a signaling cascade.

The Future of Piperidine Scaffolds in Drug Discovery

The piperidine ring continues to be a central focus of innovation in medicinal chemistry. The development of novel synthetic methodologies, such as biocatalytic C-H oxidation and radical cross-coupling, is further expanding the accessible chemical space of substituted piperidines.[12][14] These advanced techniques allow for the creation of more complex and three-dimensional molecules, which are often required to address challenging biological targets.[12]

Furthermore, the integration of computational methods, such as molecular docking, is accelerating the rational design of new piperidine-based therapeutics.[16] By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

References

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 329-342. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1544-1555. [Link]

-

Gawande, N. G., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link]

-

Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

-

Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), 1-13. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (2014). Journal of Medicinal Chemistry, 57(5), 2035–2055. [Link]

-

ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

-

Chida, N., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(1), 107-115. [Link]

-

Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 374-381. [Link]

-

Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

DTIC. (2025, June 4). Piperidine Synthesis. [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37903. [Link]

-

White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio -. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. ijnrd.org [ijnrd.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. ajchem-a.com [ajchem-a.com]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. technologynetworks.com [technologynetworks.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclobutylmethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its synthetic versatility, which allows for the exploration of diverse chemical space. This guide focuses on a specific, less-documented derivative, 4-(cyclobutylmethyl)piperidine hydrochloride. The introduction of a cyclobutylmethyl substituent at the 4-position of the piperidine ring presents an interesting structural motif, combining a flexible six-membered heterocycle with a strained four-membered carbocycle. This unique combination may impart novel pharmacological properties, making it a compound of interest for drug discovery and development.